molecular formula C25H31N3O4 B11703018 N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

Cat. No.: B11703018
M. Wt: 437.5 g/mol
InChI Key: YOIXYJNGLIHREY-UHFFFAOYSA-N
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Description

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitrobenzoyl group and a pentylcyclohexyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide typically involves the following steps:

    Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 4-(4-pentylcyclohexyl)benzohydrazide: This intermediate is synthesized by reacting 4-(4-pentylcyclohexyl)benzoic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves the reaction of 4-nitrobenzoyl chloride with 4-(4-pentylcyclohexyl)benzohydrazide in the presence of a base such as pyridine to yield N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-N’-(4-pentylcyclohexyl)benzohydrazide.

    Substitution: Substituted hydrazides depending on the nucleophile used.

    Hydrolysis: 4-(4-pentylcyclohexyl)benzoic acid and hydrazine derivatives.

Scientific Research Applications

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-nitrobenzoyl)benzohydrazide: Lacks the pentylcyclohexyl group, making it less hydrophobic.

    N’-(4-aminobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.

    4-(4-pentylcyclohexyl)benzoic acid: Lacks the hydrazide and nitrobenzoyl groups, making it a simpler molecule.

Uniqueness

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide is unique due to the combination of its nitrobenzoyl and pentylcyclohexyl groups, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

InChI

InChI=1S/C25H31N3O4/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)26-27-25(30)22-14-16-23(17-15-22)28(31)32/h10-19H,2-9H2,1H3,(H,26,29)(H,27,30)

InChI Key

YOIXYJNGLIHREY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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